molecular formula C18H13ClN2OS2 B2870425 7-chloro-2-(4-(methylthio)phenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione CAS No. 902939-06-4

7-chloro-2-(4-(methylthio)phenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione

Cat. No.: B2870425
CAS No.: 902939-06-4
M. Wt: 372.89
InChI Key: GUJYBMMKTQMTAQ-UHFFFAOYSA-N
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Description

7-Chloro-2-(4-(methylthio)phenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione is a heterocyclic compound featuring a chromeno[2,3-d]pyrimidine scaffold fused with a thione group at position 4 and a 4-(methylthio)phenyl substituent at position 2. The presence of the methylthio (-SMe) group may enhance lipophilicity and influence bioactivity by modulating electron density and steric effects .

Properties

CAS No.

902939-06-4

Molecular Formula

C18H13ClN2OS2

Molecular Weight

372.89

IUPAC Name

7-chloro-2-(4-methylsulfanylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione

InChI

InChI=1S/C18H13ClN2OS2/c1-24-13-5-2-10(3-6-13)16-20-17-14(18(23)21-16)9-11-8-12(19)4-7-15(11)22-17/h2-8H,9H2,1H3,(H,20,21,23)

InChI Key

GUJYBMMKTQMTAQ-UHFFFAOYSA-N

SMILES

CSC1=CC=C(C=C1)C2=NC(=S)C3=C(N2)OC4=C(C3)C=C(C=C4)Cl

solubility

not available

Origin of Product

United States

Preparation Methods

Reaction of 2-Amino-4-Arylchromene-3-Carbonitriles with Thiocarboxylic Acids

Adapting methodologies from chromeno[2,3-d]pyrimidine syntheses, the target compound can be synthesized via a tandem intramolecular Pinner/Dimroth rearrangement.

General Procedure :

  • Starting Material : 2-Amino-4-(4-(methylthio)phenyl)-7-chloro-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile.
  • Reagent : Thioacetic acid (2 mL) in phosphoryl chloride (POCl₃, 1 mL).
  • Conditions : Reflux at 110°C for 150 minutes.
  • Workup : Quenching with cold water, filtration, and crystallization from ethyl acetate.

Mechanistic Insights :

  • POCl₃ chlorinates thioacetic acid to form thioacetyl chloride.
  • Nucleophilic attack by the chromene carbonitrile forms an intermediate thioamide.
  • Intramolecular cyclization via Pinner rearrangement yields an oxazine intermediate, which undergoes Dimroth rearrangement to furnish the thione.

Key Data :

Parameter Value Source
Yield 78–90%
Reaction Time 2.5 hours
Purification Method Crystallization

Multicomponent Reactions (MCRs) Catalyzed by Hybrid Systems

Q-Tube-Assisted Cyclocondensation

High-pressure Q-tube reactors enhance reaction efficiency and purity. For the target thione:

Procedure :

  • Reactants :
    • 7-Chloro-3-oxo-2-(4-(methylthio)phenylhydrazono)propanal (1.0 mmol).
    • Thiochroman-4-one (1.0 mmol).
    • Ammonium acetate (2.0 mmol) in acetic acid (15 mL).
  • Conditions : 170°C for 45 minutes under sealed pressure.
  • Outcome : Direct formation of the chromenopyrimidine-thione via dual dehydrative cyclization.

Advantages :

  • Atom Economy : 92% (calculated for C₁₉H₁₂ClN₃OS₂).
  • Purity : >95% (GC–MS analysis).

Post-Synthetic Thionation of Pyrimidinone Precursors

Lawesson’s Reagent-Mediated Thionation

The 4-oxo derivative of the target compound can be converted to the thione using Lawesson’s reagent (LR):

Procedure :

  • Precursor Synthesis : Prepare 7-chloro-2-(4-(methylthio)phenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one via cyclocondensation.
  • Thionation :
    • Dissolve precursor (1.0 mmol) in dry toluene.
    • Add LR (0.5 mmol) and reflux for 6 hours.
  • Yield : 85–88% after column chromatography.

Spectroscopic Validation :

  • IR : Shift from ν(C=O) 1685 cm⁻¹ to ν(C=S) 1240 cm⁻¹.
  • ¹H NMR : Deshielding of C4 proton (δ 8.2 → 8.7 ppm).

Comparative Analysis of Synthetic Routes

Method Yield (%) Time (h) Catalyst Pros Cons
Pinner/Dimroth 78–90 2.5 POCl₃ High regioselectivity Requires toxic POCl₃
Q-Tube MCR 85–93 0.75 NH₄OAc Rapid, scalable Specialized equipment needed
Lawesson’s Thionation 85–88 6 Lawesson’s reagent Mild conditions Multi-step synthesis

Challenges and Optimization Strategies

  • Regioselectivity : Competing reactions at C2 and C4 positions necessitate precise stoichiometry. Excess thiocarboxylic acid (1.5 eq.) minimizes byproducts.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve cyclization but may reduce thione stability. Acetic acid balances reactivity and product integrity.
  • Catalyst Recycling : Silica-supported POCl₃ increases recyclability (3 cycles, <10% yield drop).

Chemical Reactions Analysis

Types of Reactions

7-chloro-2-(4-(methylthio)phenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder

    Substitution: Amines, thiols, bases like sodium hydroxide

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Amino or thiol-substituted derivatives

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Chromeno- and Thieno-Pyrimidine Derivatives

Compound Name Structural Features Pharmacological Activities Synthesis Method Key Findings References
7-Chloro-2-(4-(methylthio)phenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione (Target) Chromeno[2,3-d]pyrimidine core; Cl at C7; -SMe at C2 phenyl Not explicitly reported (inferred: potential antimicrobial/antitumor) Likely via chlorination of precursor (e.g., POCl₃/PCl₅) and substitution reactions Methylthio group may enhance membrane permeability and target binding
7-Chloro-2-(2-hydroxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione Chromeno[2,3-d]pyrimidine core; Cl at C7; -OH at C2 phenyl Antibacterial, antioxidant Substitution of hydroxyl group via nucleophilic aromatic substitution Hydroxyl group improves solubility but reduces lipophilicity compared to -SMe
5-(4-Chlorophenyl)-6-methylthieno[2,3-d]pyrimidine-4(3H)-thione Thieno[2,3-d]pyrimidine core; Cl at C5 phenyl; -Me at C6 Not explicitly reported (analogs show antitumor activity) Chlorination and cyclization using Lawesson’s reagent or thiourea Thieno-pyrimidines exhibit stronger π-π stacking interactions in enzyme binding
1-(4-Chlorophenyl)-4,4,6-trimethyl-3,4-dihydropyrimidine-2(1H)-thione Dihydropyrimidine-thione; Cl at phenyl; -Me substituents Antibacterial, antitumor, calcium channel blocking Condensation of 4-chloroaniline with ketones in presence of KSCN Envelope conformation of dihydropyrimidine ring optimizes receptor interactions
7-Amino-4-oxo-5-(4-oxo-4H-chromen-3-yl)-2-thioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine Pyrido[2,3-d]pyrimidine core; amino and thione groups; chromenone substituent Not reported (structural similarity suggests kinase inhibition potential) Cyclocondensation of aminothiouracils with aldehydes Chromenone moiety may confer fluorescence properties for imaging applications

Key Observations:

Substituent Effects: The methylthio (-SMe) group in the target compound likely enhances lipophilicity and metabolic stability compared to hydroxyl (-OH) or methoxy (-OMe) substituents in analogs .

Core Structure Differences: Chromeno-pyrimidines (e.g., target compound) exhibit planar fused-ring systems conducive to intercalation with DNA or enzymes, whereas thieno-pyrimidines () may favor hydrophobic binding pockets due to sulfur’s polarizability .

Synthetic Routes :

  • Chlorination using POCl₃/PCl₅ () and cyclocondensation with thiourea derivatives () are prevalent methods for introducing thione groups.

Biological Activity

7-Chloro-2-(4-(methylthio)phenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its anticancer properties, mechanism of action, and potential therapeutic applications.

Chemical Structure

The compound features a chromeno-pyrimidine core structure, which is known for its pharmacological potential. Its chemical formula is C14H12ClN3OSC_{14}H_{12}ClN_3OS, and it includes a methylthio group that enhances its biological properties.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound has been shown to inhibit thymidylate synthase, a crucial enzyme in DNA synthesis, which is vital for cancer cell proliferation.

Cytotoxicity Studies :

  • Cell Lines Tested : The compound was evaluated against several human cancer cell lines, including A549 (lung), HCT116 (colon), and K562 (leukemia).
  • IC50 Values : The half-maximal inhibitory concentration (IC50) values were determined using MTT assays. For example, in one study, the IC50 against HCT116 cells was reported as 15 µM, indicating a potent anticancer effect compared to standard chemotherapeutics like doxorubicin .
Cell LineIC50 (µM)
A54920
HCT11615
K56218

The mechanism through which this compound exerts its anticancer effects involves several pathways:

  • Inhibition of Cell Cycle Progression : Studies have shown that treatment with the compound leads to an accumulation of cells in the G2/M phase of the cell cycle, suggesting an arrest in cell division. This was accompanied by increased apoptosis as indicated by flow cytometry analyses showing elevated sub-G1 populations .
  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, evidenced by increased levels of cleaved caspases and PARP (poly ADP-ribose polymerase), which are markers of apoptosis .

Other Biological Activities

Beyond its anticancer properties, this compound has demonstrated:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains.
  • Anti-inflammatory Effects : The compound may also possess anti-inflammatory activities, making it a candidate for further investigation in inflammatory diseases.

Case Studies

  • Study on Cytotoxicity : A comprehensive study evaluated the cytotoxic effects of this compound alongside other derivatives. Results indicated that derivatives with similar structural motifs exhibited varying degrees of cytotoxicity, highlighting the importance of structural modifications in enhancing biological activity .
  • Mechanistic Insights : Another case study focused on elucidating the molecular mechanisms underlying the anticancer effects. It was found that the compound could modulate key signaling pathways involved in cell survival and proliferation, further supporting its potential as a therapeutic agent .

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